

Application Notes and Protocols for In Vivo Studies of Keracyanin in Mice

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Keracyanin** (cyanidin-3-rutinoside) dosage for in vivo studies in mice, based on currently available scientific literature. This document includes tabulated quantitative data from various studies, detailed experimental protocols, and visualizations of relevant pathways and workflows to guide researchers in designing their experiments.

Introduction to Keracyanin

Keracyanin, also known as cyanidin-3-rutinoside, is a prominent anthocyanin found in various pigmented fruits and vegetables, such as blackcurrants, mulberries, and cherries. Anthocyanins are a class of flavonoids recognized for their potent antioxidant and anti-inflammatory properties.[1][2] Due to these biological activities, **Keracyanin** and related anthocyanins are subjects of extensive research for their potential therapeutic applications in a range of diseases, including inflammatory conditions, neurodegenerative disorders, metabolic diseases, and cancer.[3][4]

Quantitative Data Summary: In Vivo Dosage in Rodent Models

The following tables summarize the dosages of **Keracyanin** (cyanidin-3-rutinoside) and closely related anthocyanins used in various in vivo studies in mice and rats. These data provide a



reference for dose selection in future research.

Table 1: Keracyanin (Cyanidin-3-Rutinoside) and Related Anthocyanin Dosage in Mice



Compoun d	Mouse Strain	Dosage	Administr ation Route	Study Duration	Biologica I Effect Investigat ed	Key Findings
Cyanidin-3- glucoside	C57BL/6J	500 mg/kg	Oral Gavage	2 hours	Pharmacok inetics	Systemic bioavailabil ity of 1.7% for the parent compound.
Cyanidin-3- glucoside	C57BL/6	2 mg/kg	Oral	24 hours	Neuroprote ction (Focal Cerebral Ischemia)	Reduced infarct volume and superoxide levels.[5]
Anthocyani n-rich diet	C57BL/6J	0.5% of diet	Oral (in diet)	Not specified	Cancer Prevention (Lung Cancer)	Inhibited the developme nt of urethane- induced lung cancer.
Anthocyani n-rich extract	Balb/c	1% and 10% of diet	Oral (in diet)	9 weeks	Cancer Prevention (Colorectal Cancer)	The 10% diet significantl y reduced tumor number.
Cyanidin-3- glucoside	Min mice	0.3% of diet	Oral (in diet)	Not specified	Cancer Prevention (Intestinal Adenomas)	Decreased adenoma numbers by 45%.



Table 2: Cyanidin and Cyanidin Glycoside Dosage in Rat Models

Compoun d	Rat Strain	Dosage	Administr ation Route	Study Duration	Biologica I Effect Investigat ed	Key Findings
Cyanidin-3- rutinoside	Wistar	800 μmol/kg	Oral	2 hours	Pharmacok inetics	Readily absorbed and detected in plasma.
Cyanidin	Sprague- Dawley	7.5, 15, 30 mg/kg/day	Oral	28 days	Subacute Toxicity	No observed adverse effect level (NOAEL) established at 30 mg/kg/day.
Cyanidin	Sprague- Dawley	300 mg/kg	Oral	14 days	Acute Toxicity	LD50 exceeded 300 mg/kg/day with no adverse effects.
Anthocyani n-rich extract (79% C3G, 19% C3R)	Wistar	Not specified	Oral	8 hours	Absorption and Metabolism	Rapid absorption with maximum plasma concentrati on at 15 minutes.



Experimental Protocols

This section details the methodologies from key studies to assist in the replication and design of new experiments.

Oral Gavage Administration for Pharmacokinetic Studies

This protocol is based on a study investigating the pharmacokinetics of cyanidin-3-glucoside in mice.

- Animal Model: C57BL/6J mice.
- Compound Preparation: Prepare a suspension of Keracyanin in a suitable vehicle, such as water or a solution containing a small percentage of DMSO and PEG300 to aid solubility.
- Dosage and Administration:
 - Fast the mice overnight to ensure an empty stomach for optimal absorption.
 - Administer a single dose of **Keracyanin** (e.g., 500 mg/kg) via oral gavage using a ball-tipped feeding needle.
 - Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) postadministration to determine the plasma concentration profile.
 - Tissues can also be collected at the end of the study to assess tissue distribution.
- Analysis: Analyze the concentration of Keracyanin and its metabolites in plasma and tissue homogenates using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

Dietary Administration for Cancer Prevention Studies

This protocol is adapted from studies evaluating the chemopreventive effects of anthocyanins in mouse models of cancer.

Animal Model: Mouse model relevant to the cancer type being studied (e.g., AOM/DSS-induced colorectal cancer model in Balb/c mice or urethane-induced lung cancer model in



C57BL/6J mice).

- Compound Preparation:
 - Prepare a custom diet by incorporating the desired concentration of Keracyanin (e.g., 0.3%, 0.5%, 1%, or 10% by weight) into a standard rodent chow.
 - Ensure homogenous mixing of the compound within the diet to provide a consistent daily dose.
- · Dosage and Administration:
 - Provide the **Keracyanin**-supplemented diet to the experimental group of mice ad libitum.
 - The control group should receive the standard diet without the supplement.
 - Monitor food intake and body weight regularly to assess for any adverse effects and to calculate the approximate daily dosage.
- Study Duration: The duration of the study will depend on the cancer model and the specific endpoints being investigated (e.g., 9 weeks for the AOM/DSS model).
- Analysis: At the end of the study, sacrifice the animals and collect relevant tissues for histopathological analysis, tumor scoring (number and size), and molecular analysis of cancer-related biomarkers.

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a general workflow for assessing the in vivo efficacy of **Keracyanin** in a mouse model.





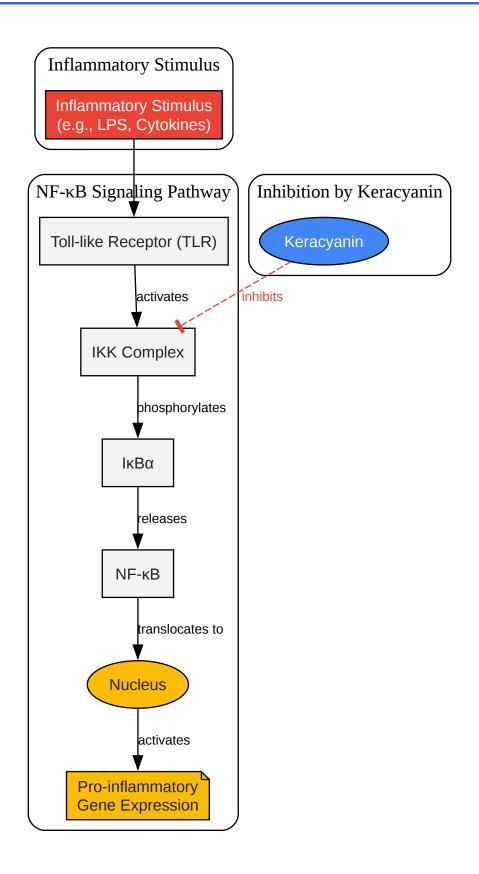
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A generalized workflow for in vivo studies of **Keracyanin**.

Signaling Pathway: Anti-inflammatory Action of Anthocyanins

Keracyanin, like other anthocyanins, is known to exert its anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the inhibition of the NF-κB signaling pathway, a central mediator of inflammation.





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Keracyanin's inhibition of the NF-κB inflammatory pathway.



Conclusion

The available data suggest that **Keracyanin** and related anthocyanins are well-tolerated in mice at a range of doses. For chronic studies, dietary administration is a common and effective method, while oral gavage is suitable for acute dosing and pharmacokinetic studies. The optimal dosage will depend on the specific research question, the animal model used, and the intended biological effect. Researchers should carefully consider the existing literature and may need to perform pilot studies to determine the most effective dose for their specific experimental conditions.

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